molecular formula C16H17NO5 B4895286 1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene

1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene

Cat. No.: B4895286
M. Wt: 303.31 g/mol
InChI Key: BJTHKXHNWOKENI-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenoxy)propoxy]-2-nitrobenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of both methoxy and nitro functional groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The initial step involves the reaction of 4-methoxyphenol with 3-chloropropanol in the presence of a base to form 3-(4-methoxyphenoxy)propanol.

    Nitration: The next step is the nitration of 3-(4-methoxyphenoxy)propanol using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-(4-Methoxyphenoxy)propoxy]-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong acids or bases.

    Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-Methoxyphenoxy)propoxy]-2-nitrobenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[3-(4-Methoxyphenoxy)propoxy]-2-nitrobenzene can be compared with similar compounds such as:

    1-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene: This compound has a similar structure but with a different substitution pattern on the aromatic ring, leading to variations in its chemical properties and reactivity.

    2-Chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene: The presence of a chloro group introduces additional reactivity, particularly in substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-13-7-9-14(10-8-13)21-11-4-12-22-16-6-3-2-5-15(16)17(18)19/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTHKXHNWOKENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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